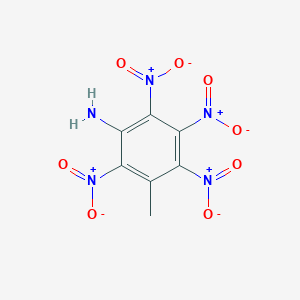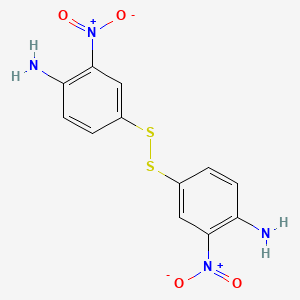
4,4'-Disulfanediylbis(2-nitroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(2-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediylbis(2-nitroaniline) typically involves the reaction of 2-nitroaniline with sulfur-containing reagents. One common method is the oxidative coupling of 2-nitroaniline in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Disulfanediylbis(2-nitroaniline) may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Disulfanediylbis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen, metal hydrides (e.g., sodium borohydride).
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Sulfonic acids.
Reduction: 4,4’-Disulfanediylbis(2-aminobenzene).
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(2-nitroaniline) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the disulfide bond can undergo redox reactions, influencing cellular redox states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Disulfanediylbis(4-nitroaniline)
- 4,4’-Disulfanediylbis(methylene)bis(thiazole-4,2-diyl)diguanidine
Comparison: 4,4’-Disulfanediylbis(2-nitroaniline) is unique due to its specific arrangement of nitroaniline groups and the disulfide bond. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the nitro groups and the nature of the disulfide linkage .
Eigenschaften
CAS-Nummer |
80825-28-1 |
|---|---|
Molekularformel |
C12H10N4O4S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-nitrophenyl)disulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
InChI-Schlüssel |
XBNSZONSZNAQJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


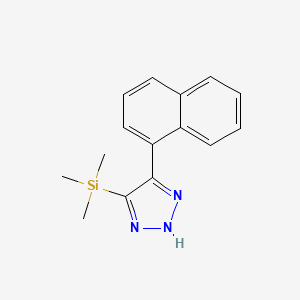
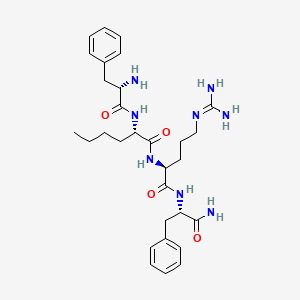

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
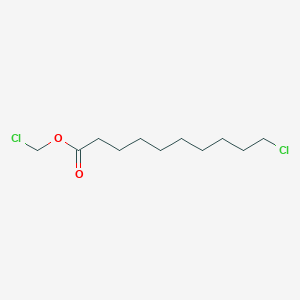
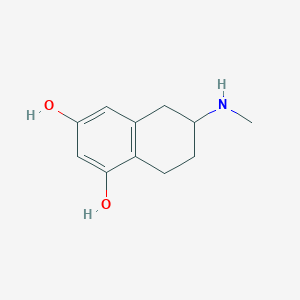
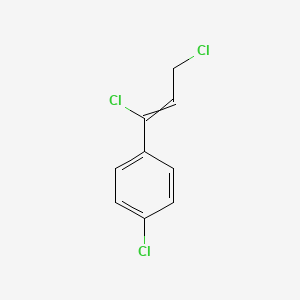
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

